molecular formula C19H21FN2O3 B494362 1-(3,5-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine

1-(3,5-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine

Cat. No.: B494362
M. Wt: 344.4g/mol
InChI Key: JCPMYMAMVGZOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine is a complex organic compound that features a combination of methoxy, fluoro, and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the core phenyl and piperazine structures. The methoxy and fluoro groups are introduced through specific substitution reactions. Common reagents used in these reactions include methoxybenzene, fluoroaniline, and piperazine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(3,5-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used as a probe to study the interactions of methoxy and fluoro groups with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for specific receptors or enzymes, leading to the development of new drugs for various diseases.

Industry

In industry, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and fluoro groups can influence the binding affinity and selectivity of the compound, while the piperazine moiety can modulate its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine is unique due to its combination of methoxy, fluoro, and piperazine functional groups

Properties

Molecular Formula

C19H21FN2O3

Molecular Weight

344.4g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H21FN2O3/c1-24-17-11-14(12-18(13-17)25-2)19(23)22-9-7-21(8-10-22)16-5-3-15(20)4-6-16/h3-6,11-13H,7-10H2,1-2H3

InChI Key

JCPMYMAMVGZOKQ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC

Origin of Product

United States

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